

Isobutyrophenone (CAS 611-70-1): A Technical Whitepaper

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Compound of Interest

Compound Name: *Isobutyrophenone*

Cat. No.: *B147066*

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Abstract

This document provides a comprehensive technical overview of **isobutyrophenone** (CAS 611-70-1), an aromatic ketone with significant applications as a chemical intermediate in the pharmaceutical and specialty chemical industries. This guide details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in organic synthesis. Safety and handling protocols are also summarized. All quantitative data is presented in tabular format for clarity and comparative analysis. Methodologies and logical workflows are visualized using process diagrams to facilitate understanding.

Introduction

Isobutyrophenone, systematically named 2-methyl-1-phenyl-1-propanone, is an organic compound classified as a ketone.^[1] Its structure features a phenyl group bonded to a carbonyl group, which is in turn attached to an isopropyl substituent.^[1] This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and photoinitiators for polymerization processes.^{[1][2]} It is typically a colorless to pale yellow liquid with a characteristic odor.^[1] This whitepaper serves as a detailed technical resource, consolidating critical data and experimental information for professionals engaged in chemical research and development.

Chemical and Physical Properties

The fundamental properties of **isobutyrophenone** are crucial for its application in various chemical processes. These properties have been compiled from various sources and are summarized below.

Property	Value	Reference
CAS Number	611-70-1	
Molecular Formula	C ₁₀ H ₁₂ O	
Molecular Weight	148.20 g/mol	
IUPAC Name	2-methyl-1-phenylpropan-1-one	[3]
Synonyms	Isopropyl Phenyl Ketone, Isobutyrylbenzene	[3]
Appearance	Colorless to pale yellow liquid	[1][4]
Density	0.988 g/mL at 25 °C	[5]
Boiling Point	217 °C	[5]
Melting Point	1-9 °C	[6][7]
Flash Point	84 °C (183.2 °F)	[8]
Refractive Index (n _{20/D})	1.517	[5]
Vapor Pressure	1 mmHg at 50 °C	[9]
Water Solubility	Immiscible	[9][10]
LogP	2.73	[5][9]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **isobutyrophenone**. The following tables summarize its key spectral features.

Mass Spectrometry

The mass spectrum of **isobutyrophenone** is characterized by a prominent base peak corresponding to the benzoyl cation.[\[11\]](#)

m/z Ratio	Relative Intensity (%)	Proposed Fragment Ion	Reference
148	7.8	[M] ⁺ (Molecular Ion)	[11] [12]
105	100.0	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)	[11] [12]
77	37.0	[C ₆ H ₅] ⁺ (Phenyl cation)	[11] [12]
51	13.3	[C ₄ H ₃] ⁺	[11] [12]
43	2.2	[CH(CH ₃) ₂] ⁺ (Isopropyl cation)	[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the molecular structure. Data is available for both ¹H and ¹³C NMR.[\[7\]](#)[\[13\]](#)

¹H NMR Spectrum (90 MHz in CDCl₃)[\[7\]](#)

- Specific peak assignments and coupling constants would be determined from raw spectral data.

¹³C NMR Spectrum (in CDCl₃)[\[7\]](#)

- Detailed chemical shifts are available in spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the carbonyl group and aromatic ring.[\[14\]](#)[\[15\]](#)

- Key absorptions include a strong C=O stretch characteristic of ketones and C-H stretches from the aromatic and aliphatic portions of the molecule.

Synthesis of Isobutyrophenone

The most common and industrially significant method for synthesizing **isobutyrophenone** is the Friedel-Crafts acylation of benzene.^{[5][16]}

General Reaction

Benzene is acylated using isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).^{[16][17]}

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established laboratory procedures for Friedel-Crafts reactions.^[16]

Materials:

- Benzene (can be used in excess as the solvent)^[16]
- Isobutyryl chloride
- Anhydrous Aluminum Chloride (AlCl₃)
- Ice
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

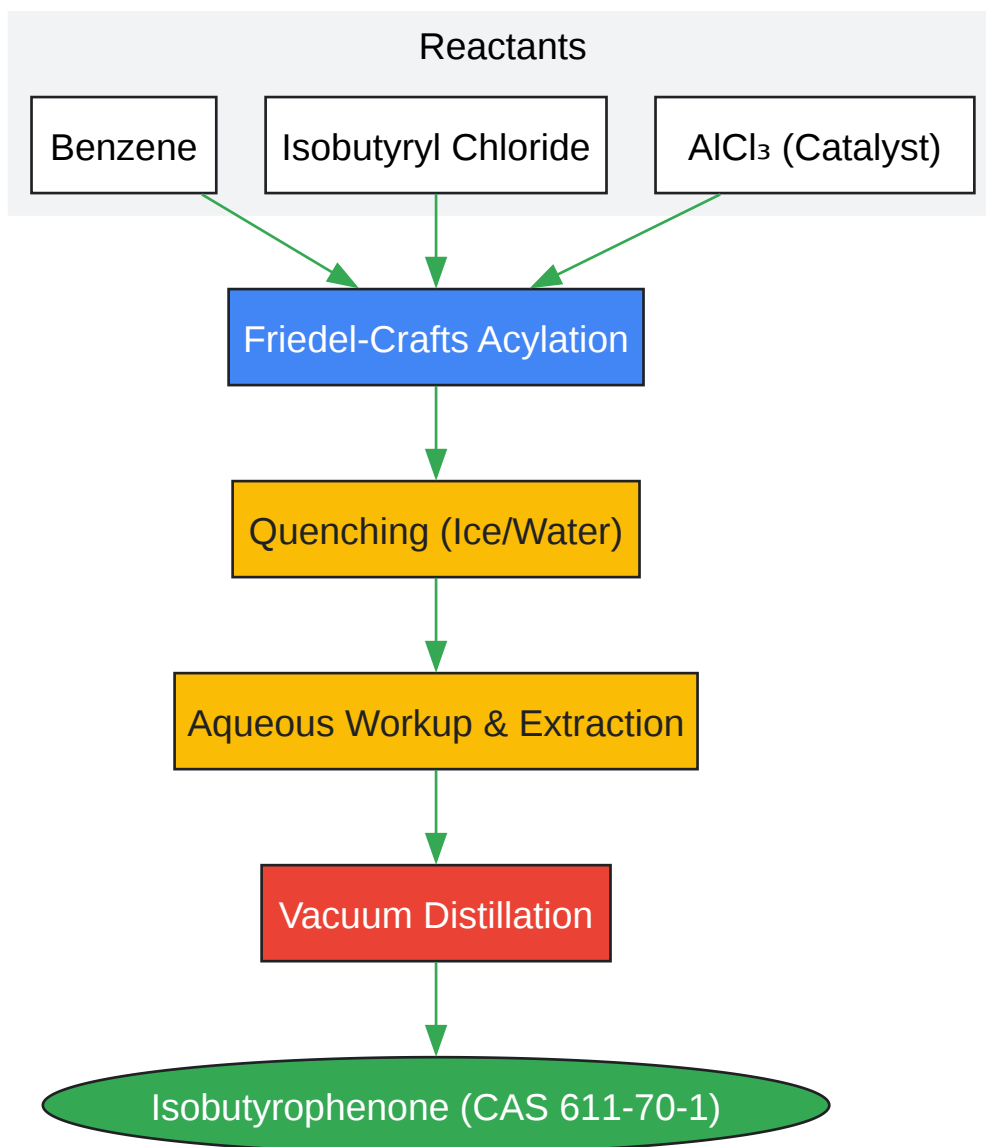
- To a solution of benzene and isobutyryl chloride, kept at a controlled temperature (e.g., 5°C), anhydrous aluminum chloride is added in portions with stirring.^[16]

- After the addition is complete, the reaction mixture is stirred for an additional hour without cooling, allowing it to proceed.^[16] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- The mixture is then carefully poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex.^[16]
- The organic layer is separated. The aqueous layer may be extracted with an organic solvent to recover any dissolved product.
- The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield pure **isobutyrophenone**.^[16] A yield of 95% has been reported for this method.^[16]

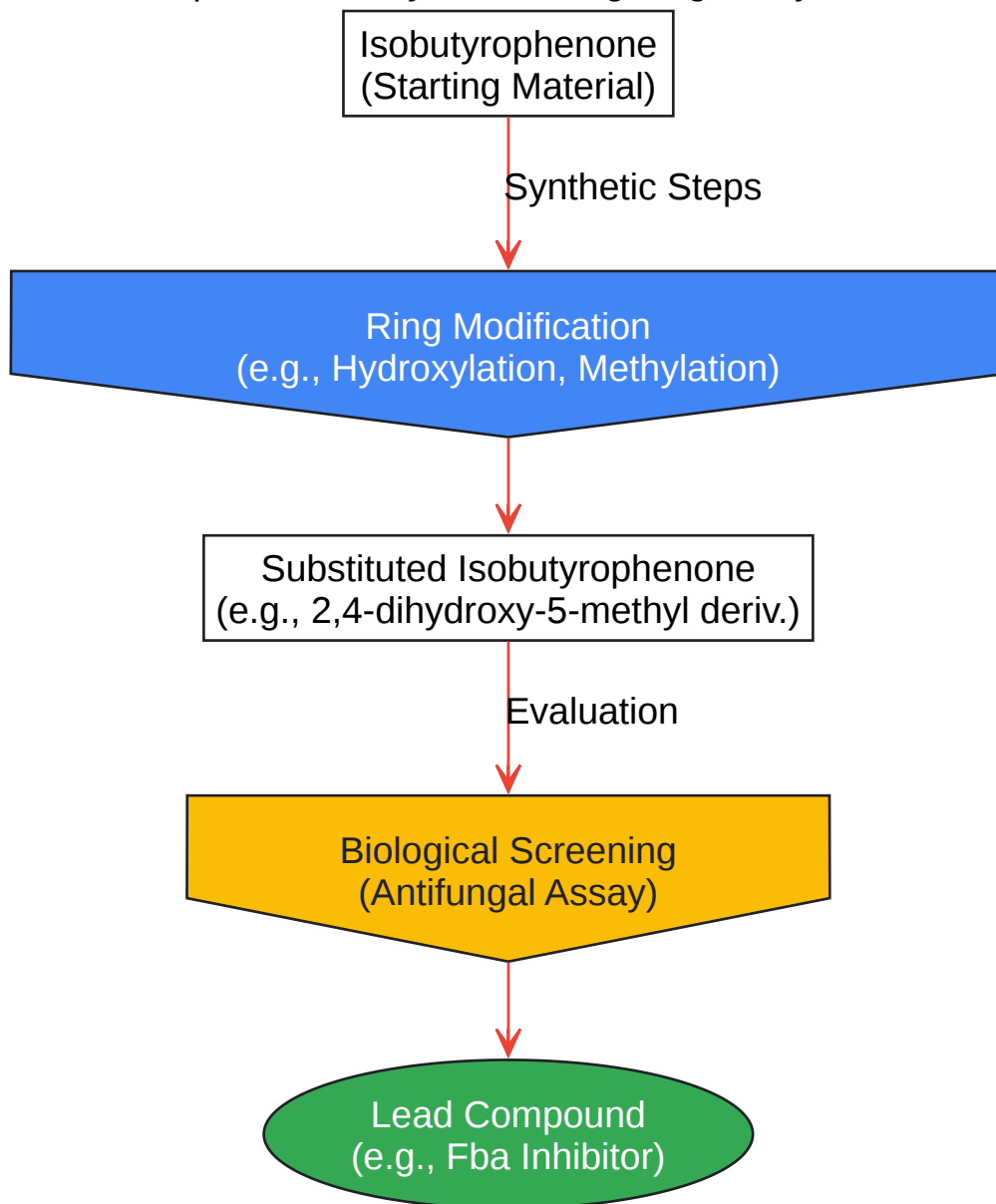
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **isobutyrophenone** via Friedel-Crafts acylation.

General Synthesis Workflow for Isobutyrophenone



Conceptual Pathway for Antifungal Agent Synthesis



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